

An In-Depth Technical Guide to Ethyl 2-(chloromethyl)acrylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Chloromethyl)acrylic Acid Ethyl Ester

Cat. No.: B090854

[Get Quote](#)

This technical guide provides a comprehensive overview of Ethyl 2-(chloromethyl)acrylate, a valuable reagent in organic synthesis and polymer chemistry. The document details its chemical structure, physical and chemical properties, a representative synthetic protocol, and its applications, particularly for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Properties

Ethyl 2-(chloromethyl)acrylate is a functionalized monomer with the chemical formula $C_6H_9ClO_2$.^[1] Its structure features an ethyl ester group and a chloromethyl group attached to the acrylate backbone, making it a versatile building block for further chemical modifications.

Structural Formula:

Chemical Identifiers and Properties:

A summary of the key identifiers and physicochemical properties of Ethyl 2-(chloromethyl)acrylate is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₆ H ₉ ClO ₂	[1] [2]
Molecular Weight	148.59 g/mol	[1]
CAS Number	17435-77-7	[1] [3]
Appearance	Colorless to almost colorless clear liquid	[3]
Purity	>98.0% (GC)	[3]
InChI	InChI=1S/C6H9ClO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3	[2] [4]
InChIKey	KPXRGIVPSXFJEX-UHFFFAOYSA-N	[2] [4]
SMILES	CCOC(=O)C(=C)CCl	[2] [4]
Storage Conditions	Refrigerated (0-10°C), under an inert atmosphere	[1] [3]

Synthesis of Ethyl 2-(halomethyl)acrylates

A common route for the synthesis of α -(halomethyl)acrylates involves a two-step process starting from commercially available materials. The general strategy involves the formation of ethyl α -(hydroxymethyl)acrylate, followed by halogenation. The following experimental protocol details the synthesis of the bromo-analog, and a similar procedure can be applied for the preparation of Ethyl 2-(chloromethyl)acrylate by selecting the appropriate halogenating agent. [\[5\]](#)

Experimental Protocol: Synthesis of Ethyl α -(bromomethyl)acrylate

This procedure is adapted from a known synthesis of ethyl α -(bromomethyl)acrylate and illustrates a viable pathway to α -(halomethyl)acrylates.[\[5\]](#)[\[6\]](#)

Step 1: Synthesis of Ethyl α -(hydroxymethyl)acrylate

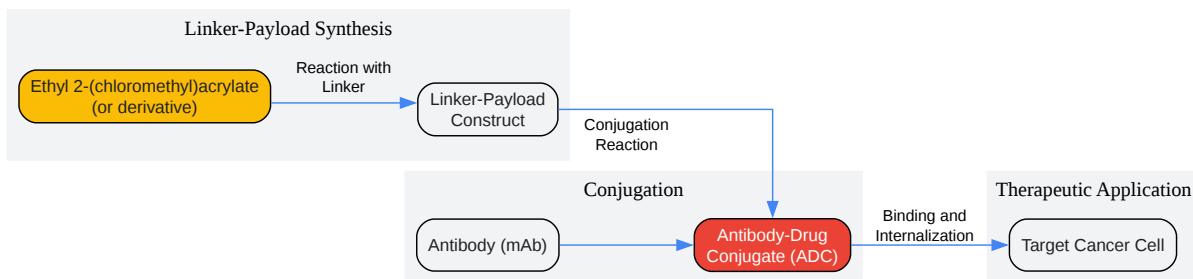
- Reaction Setup: A four-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing addition funnel, a reflux condenser with a drying tube, and a thermometer.
- Reaction: The flask is charged with a solution of ethyl α -(hydroxymethyl)acrylate (0.26 mol) in dry ether (250 mL) and cooled to -10°C.
- Addition of Reagent: Phosphorus tribromide (0.12 mol) is added slowly over 15 minutes, maintaining the temperature.
- Reaction Progression: The temperature is allowed to rise to 20°C, and the mixture is stirred for 3 hours.
- Work-up: Water (150 mL) is added at -10°C, and the mixture is extracted with hexane (3 x 50 mL portions). The combined organic phases are washed twice with a saturated sodium chloride solution (50 mL) and dried over magnesium sulfate.
- Purification: The solvents are removed using a rotary evaporator under reduced pressure, and the resulting oil is distilled to yield ethyl α -(bromomethyl)acrylate.

Note: For the synthesis of Ethyl 2-(chloromethyl)acrylate, a suitable chlorinating agent such as thionyl chloride (SOCl_2) or phosphorus trichloride (PCl_3) would be used in place of phosphorus tribromide.

Synthetic Pathway Visualization

The following diagram illustrates the general synthetic pathway for the production of Ethyl 2-(halomethyl)acrylates, highlighting the key intermediate.

[Click to download full resolution via product page](#)


Caption: Synthetic route to Ethyl 2-(chloromethyl)acrylate.

Applications in Research and Development

Ethyl 2-(chloromethyl)acrylate is a valuable monomer and intermediate in organic synthesis. Its reactivity makes it suitable for a variety of applications:

- **Polymer Synthesis:** It can be used to introduce reactive chloromethyl groups into polymer chains, which can then be further functionalized.
- **Chemical Synthesis:** It serves as a building block for introducing the acrylate moiety with a reactive handle.
- **Drug Development:** Molecules containing this functional group have potential applications in bioconjugation, allowing for the covalent attachment of small molecules to proteins or other biomolecules.^[4] For instance, the reactive chloromethyl group can undergo nucleophilic substitution with residues like cysteine on antibodies to form antibody-drug conjugates (ADCs).

The workflow for its potential application in creating antibody-drug conjugates is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for ADC development using an acrylate derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-(chloromethyl)acrylate | 17435-77-7 [sigmaaldrich.com]
- 2. PubChemLite - Ethyl 2-(chloromethyl)acrylate (stabilized with hq) (C6H9ClO2) [pubchemlite.lcsb.uni.lu]
- 3. Ethyl 2-(Chloromethyl)acrylate | 17435-77-7 | TCI AMERICA [tcichemicals.com]
- 4. bocsci.com [bocsci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ETHYL 2-(BROMOMETHYL)ACRYLATE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Ethyl 2-(chloromethyl)acrylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090854#ethyl-2-chloromethyl-acrylate-structural-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com